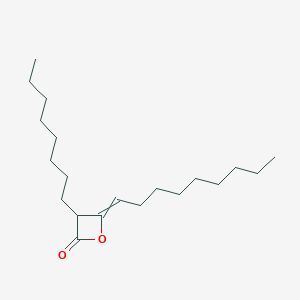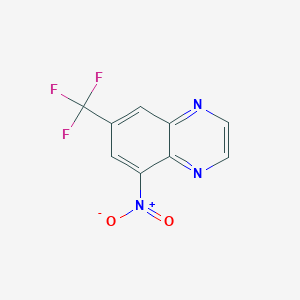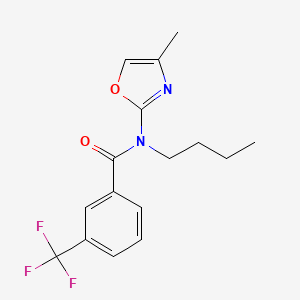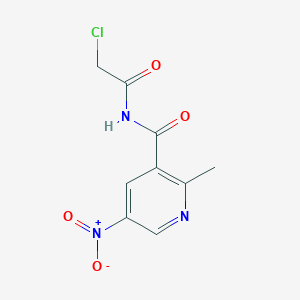
Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-: is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl groups at the 8 and 9 positions. Bromination at the 11 position is achieved using brominating agents such as N-bromosuccinimide (NBS). The final step involves the esterification of the hydroxyl groups with benzoic acid to form the dibenzoate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the aromatic rings, leading to dehalogenation or hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) in polar aprotic solvents.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity, including anti-cancer properties.
- Used in studies related to DNA intercalation and mutagenesis.
Medicine:
- Explored for its potential as a therapeutic agent in cancer treatment.
- Studied for its effects on cellular pathways and mechanisms of action.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Applied in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound without the additional functional groups.
Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A related compound with fewer aromatic rings.
Uniqueness: Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- is unique due to the presence of both hydroxyl and bromine functional groups, which confer distinct chemical reactivity and biological activity. The dibenzoate ester further enhances its solubility and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
60968-14-1 |
|---|---|
Molekularformel |
C32H23BrO4 |
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
[(8S,9S,11S)-8-benzoyloxy-11-bromo-8,9,10,11-tetrahydrobenzo[a]anthracen-9-yl] benzoate |
InChI |
InChI=1S/C32H23BrO4/c33-28-19-29(36-31(34)21-10-3-1-4-11-21)30(37-32(35)22-12-5-2-6-13-22)27-17-23-16-15-20-9-7-8-14-24(20)25(23)18-26(27)28/h1-18,28-30H,19H2/t28-,29-,30-/m0/s1 |
InChI-Schlüssel |
RPPYHVHWFLREQQ-DTXPUJKBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C2=C([C@H]1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(C(C2=C(C1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)






